molecular formula C16H16N2 B1310073 Acetophenone azine CAS No. 729-43-1

Acetophenone azine

Cat. No.: B1310073
CAS No.: 729-43-1
M. Wt: 236.31 g/mol
InChI Key: MOKMQSIJAHPSQX-JTFWXBGUSA-N
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Biochemical Analysis

Biochemical Properties

Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with various enzymes and proteins, facilitating the formation of stable hydrazone bonds. These interactions are crucial in the study of enzyme inhibition and the development of enzyme inhibitors. The compound’s ability to form hydrazone bonds makes it a valuable tool in the study of biochemical pathways and enzyme kinetics .

Cellular Effects

Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic flux and the regulation of gene expression. These effects are essential in understanding the compound’s potential therapeutic applications and its impact on cellular health .

Molecular Mechanism

The molecular mechanism of action of ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone involves its ability to form stable hydrazone bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound’s binding to enzymes can result in changes in gene expression and the regulation of metabolic pathways. These molecular interactions are critical in understanding the compound’s biochemical properties and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways. These temporal effects are essential in understanding the compound’s potential therapeutic applications and its impact on cellular health .

Dosage Effects in Animal Models

The effects of ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and metabolic pathways. Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone is involved in various metabolic pathways, interacting with enzymes and cofactors to regulate metabolic flux and metabolite levels. The compound’s ability to form stable hydrazone bonds with biomolecules is crucial in understanding its role in metabolic pathways and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone within cells and tissues are essential factors in understanding its biochemical properties. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within cells. These interactions are critical in understanding the compound’s potential therapeutic applications and its impact on cellular health .

Subcellular Localization

Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to specific organelles, influencing its activity and function. Understanding the subcellular localization of the compound is essential in elucidating its biochemical properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetophenone azine can be synthesized through the reaction of acetophenone with hydrazine. The reaction typically involves the condensation of acetophenone with hydrazine hydrate under acidic conditions to form the hydrazone derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory methods, with potential optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetophenone azine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azines, hydrazines, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Acetophenone azine has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of other chemical compounds and materials

Comparison with Similar Compounds

Similar Compounds

  • Acetophenone hydrazone
  • Phenylhydrazone
  • Benzophenone hydrazone

Uniqueness

Acetophenone azine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various chemical and biological applications .

Properties

CAS No.

729-43-1

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

(Z)-1-phenyl-N-[(Z)-1-phenylethylideneamino]ethanimine

InChI

InChI=1S/C16H16N2/c1-13(15-9-5-3-6-10-15)17-18-14(2)16-11-7-4-8-12-16/h3-12H,1-2H3/b17-13-,18-14-

InChI Key

MOKMQSIJAHPSQX-JTFWXBGUSA-N

Isomeric SMILES

C/C(=N/N=C(\C1=CC=CC=C1)/C)/C2=CC=CC=C2

SMILES

CC(=NN=C(C)C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(=NN=C(C)C1=CC=CC=C1)C2=CC=CC=C2

729-43-1

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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